4-Chloro-7-methyl-1H-indazole

Descripción general

Descripción

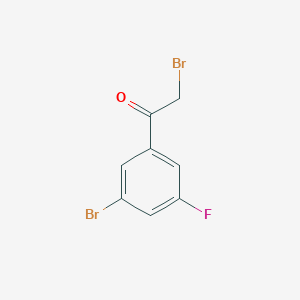

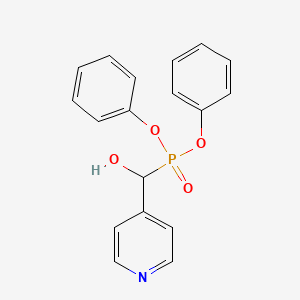

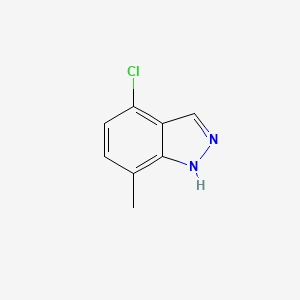

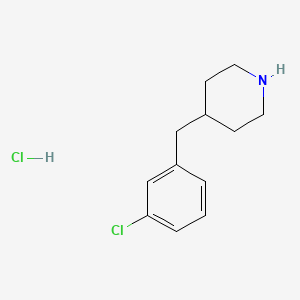

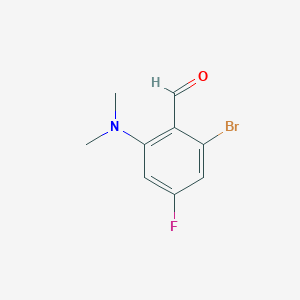

4-Chloro-7-methyl-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular weight of 166.61 . The IUPAC name for this compound is 4-chloro-7-methyl-1H-indazole .

Synthesis Analysis

The synthesis of indazoles, including 4-Chloro-7-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methyl-1H-indazole consists of a benzene ring fused with a pyrazole ring . The chlorine atom is attached to the fourth carbon atom in the benzene ring, and the methyl group is attached to the seventh carbon atom .Physical And Chemical Properties Analysis

4-Chloro-7-methyl-1H-indazole is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .Aplicaciones Científicas De Investigación

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, indazole derivatives have been found to exhibit excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .

Inhibitors of Enzymes

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They have also been reported to be inhibitors of HIV proteinase, nitric oxide synthase, and monoamine oxidase .

Anticancer Applications

Indazole derivatives have shown promising results in the field of cancer research. For instance, the compound 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Synthetic Approaches

Indazoles have been synthesized using various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Biological Perspectives

Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Drug Molecules

Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Chloro-7-methyl-1H-indazole, like other indazole derivatives, has been found to exhibit a wide range of biological activities . The primary targets of indazole derivatives include enzymes such as cyclo-oxygenase-2 (COX-2) , protein kinase , HIV-protease , monoamine oxidase , and N-myristoyltransferase . These enzymes play crucial roles in various biological processes, including inflammation, cancer progression, HIV infection, neurotransmitter degradation, and protein modification, respectively .

Mode of Action

The interaction of 4-Chloro-7-methyl-1H-indazole with its targets can result in significant changes in the biological processes controlled by these targets. For instance, as an inhibitor of COX-2, it can reduce the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) , which are involved in inflammation and pain .

Biochemical Pathways

The action of 4-Chloro-7-methyl-1H-indazole affects several biochemical pathways. By inhibiting COX-2, it impacts the arachidonic acid pathway , leading to reduced production of pro-inflammatory mediators . Additionally, by inhibiting protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase, it can affect various other pathways related to cell signaling, viral replication, neurotransmission, and protein modification .

Result of Action

The molecular and cellular effects of 4-Chloro-7-methyl-1H-indazole’s action depend on its specific targets. For example, by inhibiting COX-2, it can reduce inflammation and pain . Other potential effects, based on the known targets of indazole derivatives, could include slowed cancer progression, reduced HIV replication, altered neurotransmitter levels, and changes in protein modification .

Propiedades

IUPAC Name |

4-chloro-7-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQGRCQZEJUHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3034111.png)